[(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine
Overview
Description
[(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is a compound that features both a brominated methoxyphenyl group and an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the indole and brominated methoxyphenyl groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine typically involves the coupling of a brominated methoxyphenyl derivative with an indole derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands to enhance the efficiency of the palladium catalyst, as well as the selection of appropriate solvents and reaction temperatures to maximize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The brominated methoxyphenyl group can be reduced to form the corresponding methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the bromine atom can yield a variety of substituted methoxyphenyl derivatives .
Scientific Research Applications
[(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The indole moiety is known for its biological activity, and this compound may be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is likely related to its ability to interact with biological targets through the indole moiety. Indole derivatives are known to bind to various receptors and enzymes, potentially modulating their activity. The brominated methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-bromo-2-methoxybenzoic acid: A compound with a similar brominated methoxyphenyl group.
Tryptamine: An indole derivative with a similar ethylamine side chain.
Uniqueness
[(3-bromo-4-methoxyphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is unique due to the combination of the brominated methoxyphenyl group and the indole moiety. This combination may result in unique chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-22-18-7-6-13(10-16(18)19)11-20-9-8-14-12-21-17-5-3-2-4-15(14)17/h2-7,10,12,20-21H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKAKHUUBWZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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